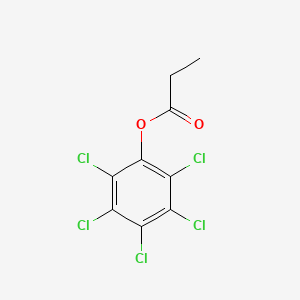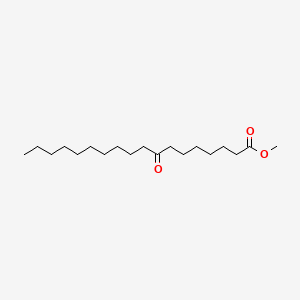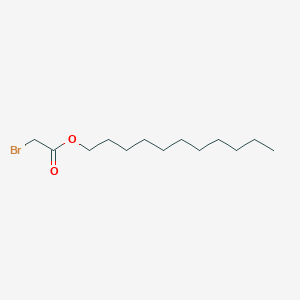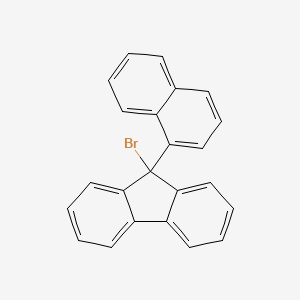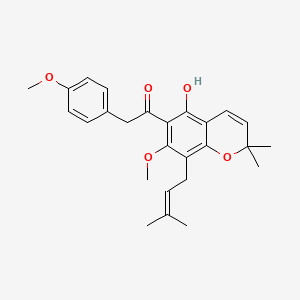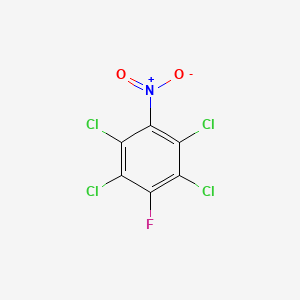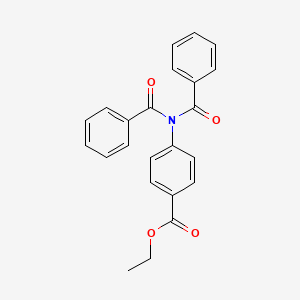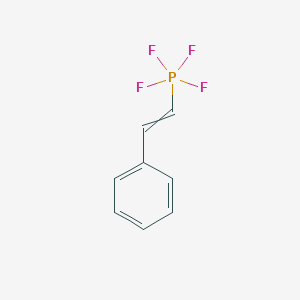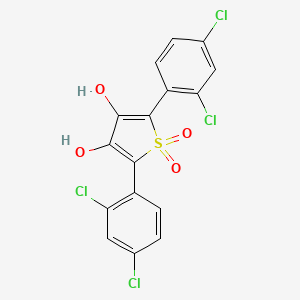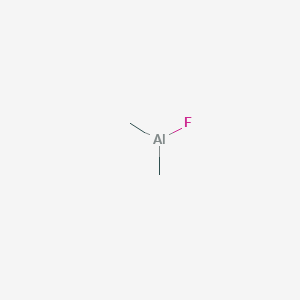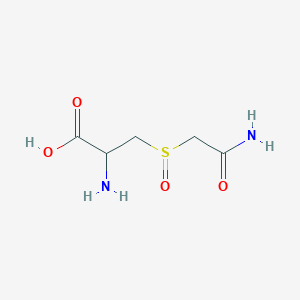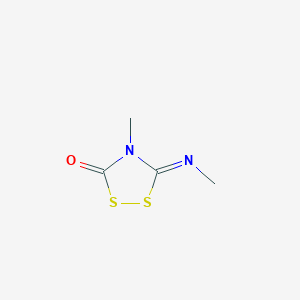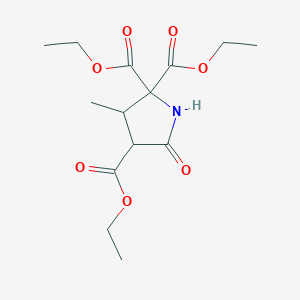
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate is a chemical compound with the molecular formula C14H21NO7 It is known for its unique structure, which includes a pyrrolidine ring substituted with multiple ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate typically involves the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as distillation and recrystallization are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active intermediates that participate in various biochemical reactions. The pyrrolidine ring structure allows for binding to specific enzymes and receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl 2,2,4-tricarboxylate: Similar structure but lacks the methyl and oxo groups.
Diethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate: Similar but with fewer ester groups.
Ethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate: Similar but with only one ester group.
Uniqueness
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate is unique due to its specific substitution pattern and the presence of multiple ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
2351-91-9 |
|---|---|
Formule moléculaire |
C14H21NO7 |
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate |
InChI |
InChI=1S/C14H21NO7/c1-5-20-11(17)9-8(4)14(15-10(9)16,12(18)21-6-2)13(19)22-7-3/h8-9H,5-7H2,1-4H3,(H,15,16) |
Clé InChI |
NCPGLLDYONACKW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(C(NC1=O)(C(=O)OCC)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


